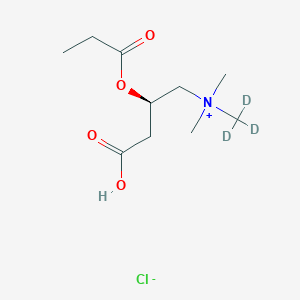

(R)-Propionyl Carnitine-d3 Chloride

概要

説明

プロピオニル-L-カルニチン-d3(塩化物)は、カルニチンの天然誘導体であるプロピオニル-L-カルニチンの重水素化された形態です。 主にガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析アプリケーションにおけるプロピオニル-L-カルニチンの定量のための内部標準として使用されます 。 この化合物は、脂肪酸の代謝において重要な役割を果たし、奇数鎖脂肪酸のβ酸化に関与しています .

準備方法

合成経路と反応条件

プロピオニル-L-カルニチン-d3(塩化物)は、L-カルニチンとプロピオン酸のエステル化に続いて重水素化によって合成されます。反応は通常、重水素原子を分子に導入するために重水素化試薬を使用します。 エステル化プロセスは、最終生成物の高収率と純度を確保するために制御された条件下で行われます .

工業生産方法

プロピオニル-L-カルニチン-d3(塩化物)の工業生産には、自動反応器と精製システムを使用した大規模合成が含まれます。プロセスには、L-カルニチンと重水素化プロピオン酸のエステル化、続いて結晶化またはクロマトグラフィー技術による精製が含まれます。 最終生成物は、さまざまな用途向けに固体または溶液として配合されます .

化学反応の分析

反応の種類

プロピオニル-L-カルニチン-d3(塩化物)は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: 化合物は酸化されてカルニチン誘導体を形成することができます。

還元: 還元反応はエステル基をアルコール基に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。 反応は通常、目的の生成物の生成を確保するために、制御された温度とpH条件下で行われます .

形成される主要な生成物

これらの反応から形成される主な生成物には、アセチル-L-カルニチンやブチリル-L-カルニチンなどのさまざまなカルニチン誘導体があります。 これらの誘導体は、異なる生物学的活性と用途を持っています .

科学研究への応用

プロピオニル-L-カルニチン-d3(塩化物)は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Clinical Research Applications

Cardiovascular Health:

(R)-Propionyl Carnitine-d3 Chloride has been studied for its cardioprotective effects. Research indicates that propionyl-L-carnitine can enhance mitochondrial function and reduce oxidative stress, which are critical factors in cardiovascular diseases. It has shown promise in improving conditions such as chronic heart failure and peripheral arterial disease, particularly in patients with diabetes or insulin resistance .

Mechanisms of Action:

- Antioxidant Properties: Propionyl-L-carnitine acts as a potent antiradical agent, protecting tissues from oxidative damage .

- Mitochondrial Function Enhancement: It helps prevent mitochondrial dysfunction caused by ischemia, thereby preserving ATP levels and reducing calcium overload in cells .

Clinical Trials:

Several clinical trials have highlighted the efficacy of propionyl-L-carnitine in improving exercise capacity and symptoms in patients with stable angina and chronic heart failure. These studies suggest that the compound can enhance quality of life by improving cardiac output and reducing fatigue during physical activity .

Metabolic Disorders

This compound is also relevant in the study of metabolic disorders, particularly those involving fatty acid oxidation. It serves as an internal standard for quantifying propionyl-L-carnitine levels in biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) .

Fatty Acid Metabolism:

- Propionyl-L-carnitine is involved in the beta-oxidation of odd-chain fatty acids, making it crucial for understanding metabolic pathways related to energy production from fats .

Analytical Applications

Internal Standard for Quantification:

this compound is utilized as an internal standard in the quantification of propionyl-L-carnitine levels in various biological matrices. This application is essential for accurate measurement in pharmacokinetic studies and clinical trials where precise quantification of metabolites is necessary .

Table 1: Summary of Research Findings

Case Study: Ischemia Model

In a rabbit model of hind limb ischemia, administration of propionyl-L-carnitine significantly increased revascularization rates and improved vascular area. This study demonstrated its potential therapeutic benefits in ischemic conditions by enhancing blood flow and reducing tissue damage due to ischemia .

作用機序

プロピオニル-L-カルニチン-d3(塩化物)は、脂肪酸のβ酸化に関与することにより効果を発揮し、ATPの生成につながります。 それはまた、抗酸化物質として作用し、活性酸素種の生成を減らし、組織を酸化損傷から保護します 。 化合物は、カルニチンアセチルトランスフェラーゼの活性化とNADPHオキシダーゼの阻害を含むさまざまな分子経路を標的にしています .

類似の化合物との比較

類似の化合物

アセチル-L-カルニチン: 神経保護効果を持つもう1つのカルニチン誘導体です。

ブチリル-L-カルニチン: 代謝性疾患における潜在的な治療用途を持つカルニチンエステルです.

独自性

プロピオニル-L-カルニチン-d3(塩化物)は、その重水素化された形態のために独自です。これは、分析用途のための理想的な内部標準となります。 脂肪酸代謝に関与する能力と抗酸化特性も、他のカルニチン誘導体と区別されます .

類似化合物との比較

Similar Compounds

Acetyl-L-carnitine: Another carnitine derivative with neuroprotective effects.

Butyryl-L-carnitine: A carnitine ester with potential therapeutic applications in metabolic disorders.

Uniqueness

Propionyl-L-carnitine-d3 (chloride) is unique due to its deuterated form, which makes it an ideal internal standard for analytical applications. Its ability to participate in fatty acid metabolism and its antioxidant properties also distinguish it from other carnitine derivatives .

生物活性

(R)-Propionyl Carnitine-d3 Chloride is an acyl derivative of L-carnitine, playing a significant role in fatty acid metabolism and energy production. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and case studies.

Target of Action

The primary target of this compound is the mitochondrial matrix, where it facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. This process is crucial for energy production as it allows fatty acids to be converted into adenosine triphosphate (ATP) .

Mode of Action

The compound donates an acetyl group during fatty acid metabolism, which is essential for transporting fatty acids such as acetyl CoA into the mitochondrial matrix. This action is mediated by carnitine acyltransferase, which binds L-carnitine to acetyl groups .

Biochemical Pathways

this compound influences several biochemical pathways:

- Fatty Acid Metabolism : It enhances the transport of long-chain fatty acids for β-oxidation.

- Energy Production : The end products of β-oxidation feed into the Krebs cycle to produce ATP .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.09 hours when administered intravenously at a dose of 1 g. The compound exhibits nonlinear pharmacokinetics, with significant increases in renal excretion and plasma concentrations following administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 1.09 ± 0.15 hours |

| Clearance | 11.6 ± 0.24 L/h |

| Volume of Distribution | 18.3 L |

These parameters indicate that while renal clearance increases with dosing, total clearance remains stable due to compensatory mechanisms in non-excretory pathways .

Clinical Studies and Therapeutic Applications

Several clinical studies have evaluated the efficacy of (R)-Propionyl Carnitine in various conditions, particularly cardiovascular diseases.

Case Studies

- Hiatt et al., 2001

- Luo et al., 2013

- Hiatt et al., 2011

These studies suggest that (R)-Propionyl Carnitine may improve walking ability in patients with peripheral arterial disease and other cardiovascular conditions.

特性

IUPAC Name |

[(2R)-3-carboxy-2-propanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMPDDJYRFWQE-WVKKGGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-19-2 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxopropoxy)-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。